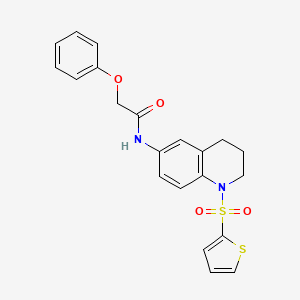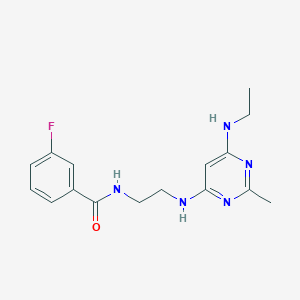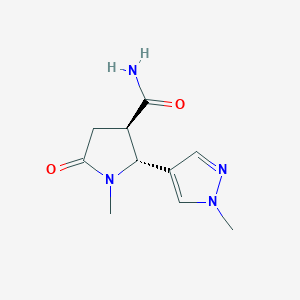![molecular formula C17H16N4O2S B2819909 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1788543-44-1](/img/structure/B2819909.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan, imidazole, pyrazole, and thiophene . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several heterocyclic rings including furan, imidazole, pyrazole, and thiophene. These rings would be connected through carbon-carbon and carbon-nitrogen bonds. The compound also contains a carboxamide group, which would contribute to its polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the furan ring could undergo electrophilic substitution reactions . The imidazole and pyrazole rings could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple heterocyclic rings and a carboxamide group would likely make the compound relatively polar. This could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of this compound and its derivatives involves their synthesis and evaluation for antimicrobial activity. Research by Idhayadhulla, Kumar, and Abdul (2012) demonstrated that pyrazole and imidazole derivatives, which share a structural resemblance with the specified compound, have been synthesized and tested for their antimicrobial properties. These compounds were synthesized using the Mannich base method and evaluated for their effectiveness against various microbial strains, showcasing the potential of such structures in contributing to antimicrobial research (Idhayadhulla et al., 2012).
Antiprotozoal Agents
Another research avenue is the development of antiprotozoal agents. Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This research highlights the potential of structurally related compounds in treating protozoal infections (Ismail et al., 2004).
Antileukemic Activities
Compounds with furan and imidazole moieties have also been investigated for their antileukemic activities. Earl and Townsend (1979) studied the effects of furanyl, pyranyl, and ribosyl derivatives of certain carboxamides on leukemia cells, providing an early example of the therapeutic potential of such compounds in cancer research (Earl & Townsend, 1979).
Cellular Permeability Studies
The study of cellular permeability is crucial for understanding how compounds like N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide can be used within biological systems. Liu and Kodadek (2009) explored the cellular permeability of pyrrole-imidazole polyamides, a class of molecules that bind to DNA sequences, indicating the importance of structural elements in determining cellular entry (Liu & Kodadek, 2009).
Green Chemistry Applications
The pursuit of environmentally friendly synthetic methods has led to the exploration of green synthesis techniques for compounds with potential antimicrobial activity. Jyothi and Madhavi (2019) reported on the green synthesis and antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, emphasizing the role of sustainable practices in the development of new pharmaceutical agents (Jyothi & Madhavi, 2019).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that compounds containing the indole nucleus, which is similar to the imidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . Similarly, furan derivatives have shown remarkable therapeutic efficacy . Therefore, it can be inferred that the compound might interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds containing indole and furan moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound might interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Similarly, furan derivatives have been used in various disease areas . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
Based on the known biological activities of indole and furan derivatives , it can be inferred that the compound might have a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-9-15(24-11-12)17(22)18-4-5-20-6-7-21-16(20)10-13(19-21)14-3-2-8-23-14/h2-3,6-11H,4-5H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBZPFZPWKGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

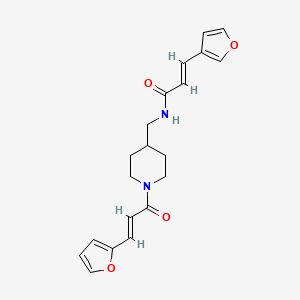
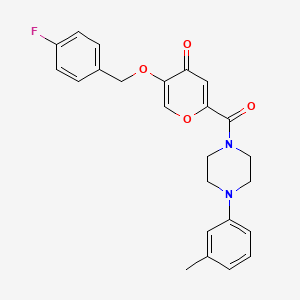
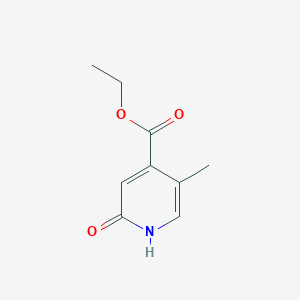
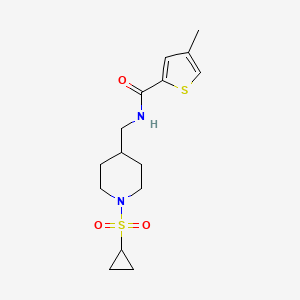
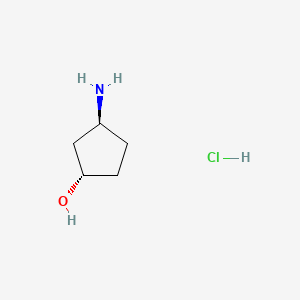
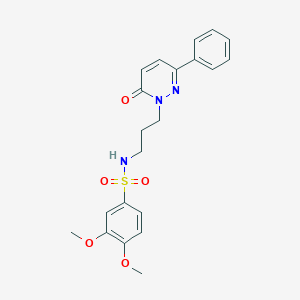

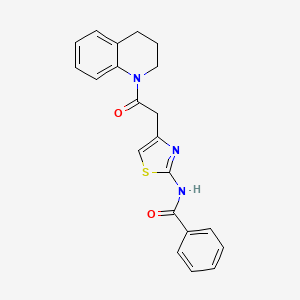
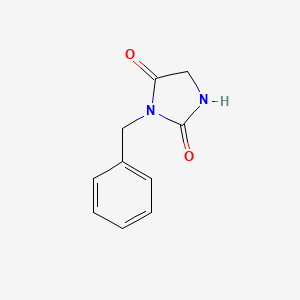
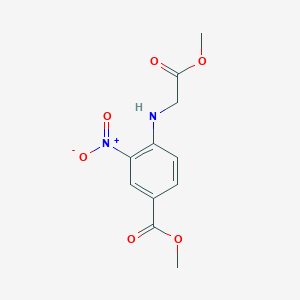
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
